tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
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Overview
Description
The compound tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to a variety of piperazine derivatives that have been synthesized and characterized for their potential applications in drug development and other areas of chemical research.
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from readily available substrates. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods demonstrate the versatility and adaptability of synthetic strategies in creating piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD). For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD and compared with the optimized structure from density functional theory (DFT) calculations . The molecular electrostatic potential and frontier molecular orbitals were also analyzed to understand the electronic properties of the compound .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for further functionalization or for the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the nature of the functional groups present. For instance, the tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate can serve as an intermediate for the synthesis of various small molecule anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are crucial for their potential applications. These properties can be studied using computational methods such as DFT to predict the behavior of molecules in different environments. For example, the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate included an analysis of its molecular electrostatic potential and vibrational frequencies, providing insights into its reactivity and stability .
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate are often subjects of synthesis and characterization studies to understand their chemical properties and structural attributes. For example, the synthesis and characterization of tert-butyl piperazine derivatives have been extensively detailed, providing insights into their crystalline structures, molecular conformations, and potential as building blocks for further chemical modifications (Sanjeevarayappa et al., 2015).
Biological Evaluation
These compounds are also evaluated for their biological activities. Although the specific biological activities of tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate are not provided, related molecules have been assessed for various biological effects, including antibacterial, anthelmintic, and potential antidepressant activities. Such studies highlight the importance of these compounds in developing new therapeutic agents (Kulkarni et al., 2016).
Chemical Modification and Optimization
Research on chemical modification and optimization of similar compounds underscores the versatility and potential of tert-butyl piperazine derivatives in medicinal chemistry. By altering specific groups or adding functional moieties, researchers can enhance the pharmacological profile, reduce side effects, or improve the pharmacokinetic properties of these molecules (Nie et al., 2020).
Safety And Hazards
Safety data indicates that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)13-11-4-5-18-14(11)19-10-12(13)17/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUCEHHFRLIFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649813 |
Source
|
Record name | tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
CAS RN |
1020056-91-0 |
Source
|
Record name | tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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